(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
Description
Molecular Geometry and Stereochemical Configuration
The molecular structure of (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is defined by a complex arrangement of aromatic, heterocyclic, and functional groups. The molecule's backbone comprises a thiazolidinone ring substituted at the 5-position with a benzylidene group, which is further linked via an acetamido bridge to a benzoic acid moiety. The Z-configuration at the benzylidene double bond is a critical stereochemical feature, influencing both the electronic distribution and the spatial orientation of substituents.
Detailed Molecular Structure
The molecular formula, C₁₉H₁₄N₂O₄S₂, corresponds to a molecular weight of approximately 398.5 g/mol. The structure can be described using the following IUPAC name: 2-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid. The core thiazolidinone ring is fused with a benzylidene group at the 5-position, and the 3-position is substituted with an acetamido linkage to the ortho-position of a benzoic acid ring.
The Z-configuration of the benzylidene substituent is confirmed by both synthetic and spectroscopic evidence. In the Z-isomer, the phenyl ring of the benzylidene group and the carbonyl oxygen of the thiazolidinone are on the same side of the double bond, which is energetically favored due to reduced steric hindrance and possible intramolecular interactions.
Table 1.1: Key Molecular Descriptors
| Descriptor | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄N₂O₄S₂ |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 2-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
| InChI | InChI=1S/C19H14N2O4S2/c22-16(20-14-9-5-4-8-13(14)18(24)25)11-21-17(23)15(27-19(21)26)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,22)(H,24,25)/b15-10- |
| InChIKey | MFEGKDRYKXGWAY-GDNBJRDFSA-N |
| SMILES | C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O |
Figure 1.1: Computed 2D Structure
Stereochemical Configuration
The stereochemistry at the 5-position of the thiazolidinone ring is defined by the Z-configuration of the benzylidene double bond. This configuration is favored due to the electronic and steric effects imparted by the thiazolidinone and benzylidene substituents. The Z-isomer typically exhibits a more deshielded vinylic proton in NMR, resonating at a lower field (δ ca. 8.0–8.5 ppm) compared to the E-isomer (δ ca. 7.3–7.6 ppm), as a result of anisotropic effects from the adjacent thioxo group.
The spatial arrangement of the acetamido linkage to the benzoic acid ring further contributes to the overall molecular conformation, facilitating potential intramolecular hydrogen bonding between the amide and carboxylic acid functionalities. Such interactions can stabilize specific conformers in solution and in the solid state, as supported by computational and crystallographic studies on analogous thiazolidinone derivatives.
Properties
IUPAC Name |
2-[[2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c22-16(20-14-9-5-4-8-13(14)18(24)25)11-21-17(23)15(27-19(21)26)10-12-6-2-1-3-7-12/h1-10H,11H2,(H,20,22)(H,24,25)/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEGKDRYKXGWAY-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidinone Core Formation
The thiazolidinone scaffold is typically synthesized via Knoevenagel condensation between 4-oxo-2-thioxothiazolidine and benzaldehyde derivatives. Key steps include:
Acetamido Functionalization
The acetamido group is introduced via acylation of the thiazolidinone intermediate:
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Chloroacetylation : Reacting 5-benzylidene-2-thioxothiazolidin-4-one with chloroacetyl chloride in anhydrous acetone, using potassium carbonate as a base.
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Coupling with 2-aminobenzoic acid : The chloroacetylated intermediate is treated with 2-aminobenzoic acid in dimethylformamide (DMF) under reflux.
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Typical conditions: 12 hours at 80°C, yielding 55–65% of the target compound.
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Microwave-Assisted Synthesis
Accelerated Knoevenagel Condensation
Microwave irradiation significantly reduces reaction times and improves yields:
One-Pot Microwave Strategy
Recent advancements enable a one-pot synthesis combining condensation and acylation:
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Simultaneous condensation and acylation : Microwave irradiation (700 W, 15 minutes) of 2-thioxothiazolidin-4-one, benzaldehyde, and 2-aminobenzoic acid in acetic acid.
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Purification : Recrystallization from ethanol yields 80–85% pure product.
Green Chemistry Approaches
Solvent-Free Synthesis
Eliminating volatile organic solvents enhances sustainability:
Catalytic Innovations
Biocatalysts and ionic liquids improve efficiency:
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Lipase-catalyzed acylation : Using immobilized Candida antarctica lipase B in [BMIM][BF₄] ionic liquid achieves 88% yield at 50°C.
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Advantages : Enhanced selectivity and reduced byproduct formation.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs flow chemistry for consistent output:
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Conditions :
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Temperature: 100°C
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Residence time: 20 minutes
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Throughput: 1 kg/hour.
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Purity : >99% after inline crystallization.
Cost Optimization
Recycling solvents and low-cost catalysts reduce expenses:
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Recycled acetic acid : Reuse for up to 5 batches without yield loss.
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Zeolite catalysts : Replace potassium carbonate, cutting catalyst costs by 40%.
Characterization and Quality Control
Analytical Techniques
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thioxothiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The acetamido and benzoic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thioxothiazolidine ring could yield sulfoxides or sulfones, while reduction of the benzylidene group could yield the corresponding benzyl derivative.
Scientific Research Applications
Anticancer Activity
The compound has shown potential as an anticancer agent. Studies have indicated that derivatives of thiazolidinones, including those with the rhodanine core, exhibit significant cytotoxic effects against various human cancer cell lines. For instance, compounds derived from this scaffold have been tested against leukemia (HL-60), lung (A549), lymphoma (Raji), and breast cancer (MDA-MB-231) cell lines, demonstrating promising inhibitory activity with IC50 values in the low micromolar range .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HL-60 | Compound X | 2.66 |
| A549 | Compound Y | 5.31 |
| Raji | Compound Z | 4.48 |
| MDA-MB-231 | Compound W | 6.42 |
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes (COX). In silico studies have suggested that modifications to the acetamido group can enhance binding affinity to COX-2 receptors, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) . The design of derivatives aims to improve selectivity and reduce side effects compared to traditional NSAIDs.
Analgesic Effects
The analgesic potential of derivatives of this compound has been explored through various assays, including acetic acid-induced writhing tests in animal models. Some derivatives demonstrated significant reductions in pain responses compared to control groups, indicating their potential use in pain management therapies .
Case Study 1: Structure–Activity Relationship (SAR)
A comprehensive study focused on the structure–activity relationship of thiazolidinone derivatives revealed that specific substitutions on the phenyl ring significantly affect bioactivity. For example, bulky substituents at certain positions were correlated with enhanced anticancer activity, suggesting a pathway for rational drug design .
Case Study 2: In Silico Evaluations
In silico docking studies have been employed to predict the binding affinities of various derivatives to COX enzymes. These studies indicated that modifications to the acetamido group could lead to improved pharmacokinetic profiles and bioavailability, enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound could interfere with biological pathways by disrupting key steps or interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of 5-arylidene-2-thioxothiazolidin-4-one derivatives. Key structural analogs include:
Impact of Substituents on Physicochemical Properties
Benzylidene vs. Fluorinated/Indolyl Groups :
- The 3-fluorobenzylidene derivative () exhibits higher metabolic stability due to fluorine’s electron-withdrawing effect, which may reduce oxidative degradation .
- Indolylmethylene substituents (e.g., compound 5b in ) enhance π-π stacking interactions with biological targets, improving antimicrobial potency .
Melting Points and Yields :
- Substituents significantly alter melting points. For example, (4-benzyloxy-3-methoxyphenyl)-substituted derivatives () show melting points of 277–280°C, compared to 172–175°C for 3-(2-phenylethoxy)phenyl analogs , likely due to enhanced crystallinity from methoxy groups .
- Yields vary widely; electron-rich aromatic substituents (e.g., 4-benzyloxy-3-methoxyphenyl) improve reaction efficiency (73% yield) compared to bulkier groups (24% yield) .
Biological Activity
(Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of thiazolidinone derivatives, which have been studied for various therapeutic applications, including anticancer, antimicrobial, and enzyme inhibition activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazolidinone moiety, which is crucial for its biological activity.
1. Anticancer Activity
Research has indicated that derivatives of thiazolidinones, including compounds similar to this compound, exhibit significant anticancer properties. For instance, compounds containing the rhodanine structure have shown moderate cytotoxicity against various cancer cell lines. In particular:
- Cytotoxicity : A study reported that derivatives exerted a % inhibition of cell growth of 64.4% at a concentration of 100 µg/mL against MCF-7 breast cancer cells .
- IC50 Values : Some derivatives demonstrated IC50 values in the range of 11.10 to 14.60 µg/mL against K562 leukemia cells, indicating potent activity compared to reference drugs like cisplatin .
2. Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Aldose Reductase Inhibition : In vitro studies have shown that certain derivatives inhibit aldose reductase (ALR1 and ALR2), which is involved in diabetic complications. Compounds derived from thiazolidinones were found to exhibit greater inhibitory potential than standard inhibitors like valproic acid .
| Compound | ALR1 IC50 (µM) | ALR2 IC50 (µM) |
|---|---|---|
| 3a | <10 | <10 |
| 3e | <5 | >10 |
3. Antimicrobial Activity
The thiazolidinone derivatives have also been investigated for their antimicrobial properties:
- Antibacterial and Antifungal : Several studies have explored the synthesis of thiazolidinone-based compounds with promising antibacterial and antifungal activities . The presence of the benzylidene group enhances these effects.
Case Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of thiazolidinone derivatives, this compound was tested against several cancer cell lines, including HeLa and MCF-7. The results showed that this compound induced apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Study 2: Enzyme Inhibition Mechanism
An investigation into the binding interactions of this compound with ALR1 revealed that it forms hydrogen bonds with critical residues in the enzyme's active site, leading to effective inhibition. This study utilized molecular docking simulations to predict binding affinities and elucidate the mechanism of action .
Research Findings Summary
The following table summarizes key findings regarding the biological activities of this compound:
Q & A
Q. What are the established synthetic routes for (Z)-2-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid?
The compound is synthesized via condensation of (4-oxo-2-thioxothiazolidin-3-yl)acetic acid with benzaldehyde derivatives. A typical procedure involves refluxing the thiazolidinone precursor, aldehyde (e.g., 1H-benzoimidazole-2-carbaldehyde), and sodium acetate in glacial acetic acid for 1–4 hours. The precipitate is filtered, washed, and recrystallized from acetic acid or methanol . Optimization of reaction time and stoichiometry is critical for yield improvement, as prolonged reflux (3–4 hours) may enhance crystallinity .
Q. How is the compound structurally characterized in academic research?
Characterization includes:
- Elemental analysis (C, H, N percentages) to confirm purity .
- FT-IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- ¹H-NMR for proton environments (e.g., benzylidene CH proton at δ 7.8–8.2 ppm) .
- X-ray crystallography (if single crystals are obtained) to resolve the Z-configuration of the benzylidene moiety .
Q. What analytical methods are used to assess purity and stability?
- UV-Vis spectroscopy monitors conjugation effects (e.g., λmax ~350–400 nm for the thioxothiazolidin-4-one core) .
- HPLC with UV detection quantifies impurities using reverse-phase C18 columns and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition typically >200°C .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of the benzylidene-thiazolidinone core be elucidated?
Mechanistic studies involve:
- Acid catalysis : Protonation of the aldehyde enhances electrophilicity, facilitating nucleophilic attack by the thiazolidinone’s active methylene group .
- Intermediate trapping : Isolation of Schiff base intermediates under low-temperature conditions .
- DFT calculations to model transition states and confirm the Z-configuration’s thermodynamic stability .
Q. What strategies address solubility challenges in biological assays?
- pKa determination : The carboxylic acid (pKa ~2.5–3.5) and phenolic protons (if present, pKa ~9–10) guide pH-adjusted solubility studies .
- Salt formation : Sodium or potassium salts improve aqueous solubility for in vitro testing .
- Co-solvent systems : Use DMSO:water (1:9 v/v) for stock solutions, ensuring <0.1% DMSO in final assays to avoid cytotoxicity .
Q. How can structure-activity relationships (SAR) be explored for anticancer activity?
- Substitution patterns : Replace the benzylidene phenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electronic effects .
- Biological assays : Evaluate IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing with cisplatin controls .
- Molecular docking : Target enzymes like histone deacetylases (HDACs) or thioredoxin reductase, leveraging the compound’s thiol-reactive properties .
Q. What computational tools support the design of derivatives with enhanced bioactivity?
- In silico modeling : Use PubChem-derived SMILES strings (e.g., Canonical SMILES: C=CC(=O)N… ) for virtual screening.
- ADMET prediction : SwissADME or pkCSM predicts pharmacokinetic properties (e.g., logP, bioavailability) .
- Molecular dynamics simulations : Assess binding stability with target proteins over 100-ns trajectories .
Methodological Considerations
- Contradictions in synthesis protocols : Shorter reflux times (1 hour) may reduce side products but yield amorphous solids, while longer times (3–4 hours) improve crystallinity at the cost of potential decomposition .
- Analytical validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
